molecular formula C10H10BrN3O B2918317 6-bromo-1-methyl-1H-indole-2-carbohydrazide CAS No. 2375259-08-6

6-bromo-1-methyl-1H-indole-2-carbohydrazide

Cat. No.: B2918317
CAS No.: 2375259-08-6
M. Wt: 268.114
InChI Key: SYDIVKQBVKVLEV-UHFFFAOYSA-N
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Description

6-bromo-1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-methyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

6-bromo-1-methyl-1H-indole-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole-2-carboxylic acid hydrazone: Another indole derivative with similar structural features.

    1-methylindole-2-carbohydrazide: Lacks the bromine atom but shares the carbohydrazide group.

    6-chloro-1-methyl-1H-indole-2-carbohydrazide: Similar structure with chlorine instead of bromine.

Uniqueness

6-bromo-1-methyl-1H-indole-2-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-1-methylindole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-14-8-5-7(11)3-2-6(8)4-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDIVKQBVKVLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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